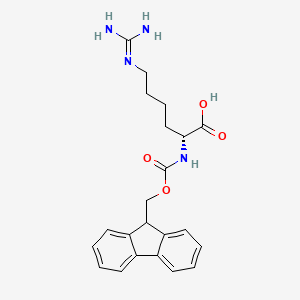
Fmoc-D-HoArg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HoArg-OH typically involves the protection of the amino and guanidino groups of homoarginine. One common method includes the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for the amino group and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for the guanidino group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) at elevated temperatures (around 45°C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The use of highly pure and inexpensive Fmoc amino acids with orthogonal side chain protecting groups allows for efficient and high-yield peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-HoArg-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Major Products Formed
The primary product formed from these reactions is the desired peptide with homoarginine residues incorporated at specific positions. Side products may include partially deprotected or truncated peptides, which are typically removed during purification.
Applications De Recherche Scientifique
Fmoc-D-HoArg-OH is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Helps in studying the role of homoarginine in biological processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and biomaterials.
Mécanisme D'action
The mechanism of action of Fmoc-D-HoArg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting self-assembly and interaction with other biomolecules. The Pbf group protects the guanidino group during synthesis, ensuring selective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-D-HoArg-OH but with arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS.
Uniqueness
This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. Its longer side chain and additional methylene group allow for different interactions and conformations in peptides .
Propriétés
Poids moléculaire |
410.47 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















